

Application of Sodium Bitartrate in Microbiological Nutrient Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium bitartrate*

Cat. No.: *B3427548*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bitartrate, the monosodium salt of L-(+)-tartric acid, serves as a valuable component in specific microbiological nutrient media. Its primary application lies in the differentiation and identification of microorganisms, particularly within the family Enterobacteriaceae, based on their ability to utilize tartrate as a carbon source. This differential property is crucial in clinical diagnostics, food microbiology, and drug development for the characterization of bacterial isolates. Furthermore, **sodium bitartrate** can function as an acidity regulator in culture media.

This document provides detailed application notes and protocols for the use of **sodium bitartrate** in microbiological studies, including data on expected results and visualizations of relevant metabolic pathways and experimental workflows.

Principle of Tartrate Utilization

The ability of a microorganism to utilize tartrate is dependent on the presence of specific enzymes, such as tartrate dehydratase, that can catabolize it. In many differential media, the breakdown of **sodium bitartrate** leads to a change in the pH of the medium. This pH shift is visualized by an indicator dye, such as phenol red or bromothymol blue, resulting in a color change that allows for the differentiation of tartrate-positive and tartrate-negative organisms. For instance, in Jordan's Tartrate Agar, the fermentation of tartrate produces acidic byproducts, causing the phenol red indicator to turn from red to yellow[1].

Applications in Microbiology

The most prominent application of **sodium bitartrate** in microbiology is in differential media for the identification of Enterobacteriaceae.

- Differentiation of *Salmonella* species: Jordan's Tartrate Agar is widely used to differentiate *Salmonella* species. For example, *Salmonella enterica* serovar *Typhimurium* can utilize tartrate, while *Salmonella enterica* serovar *Paratyphi A* cannot[1]. This differentiation is critical in clinical settings for accurate diagnosis and epidemiological tracking.
- Identification of other Gram-negative bacteria: Phenol Red Tartrate Agar can also be used to differentiate other Gram-negative organisms. For instance, it can help distinguish between *Vibrio parahaemolyticus* (positive) and *Aeromonas* species (negative).

Data Presentation

The following tables summarize the expected results of tartrate utilization tests for various microorganisms on differential media containing **sodium bitartrate**.

Table 1: Expected Results on Jordan's Tartrate Agar

Microorganism	ATCC Strain	Expected Result (Color Change)	Tartrate Utilization
<i>Salmonella enterica</i>	14028	Yellow	Positive
<i>Salmonella enteritidis</i>	13076	Yellow	Positive
<i>Salmonella paratyphi A</i>	9150	No change (Red)	Negative
<i>Escherichia coli</i>	25922	Yellow	Positive
<i>Proteus vulgaris</i>	13315	Yellow	Positive

Data is compiled from Hardy Diagnostics documentation.

Table 2: Representative Quantitative Growth Data of *Salmonella enterica* in Tartrate Broth

The following is a representative dataset illustrating the growth of a tartrate-positive *Salmonella enterica* strain in a nutrient broth supplemented with 1% **sodium bitartrate**, as measured by optical density at 600 nm (OD600).

Time (hours)	Average OD600	Standard Deviation
0	0.05	0.005
2	0.12	0.010
4	0.28	0.015
6	0.55	0.020
8	0.85	0.025
10	1.10	0.030
12	1.25	0.035
14	1.30	0.040
16	1.32	0.038
18	1.31	0.042
20	1.30	0.041
22	1.29	0.039
24	1.28	0.040

Note: This is representative data based on typical bacterial growth curves. Actual results may vary depending on the specific strain, media composition, and incubation conditions.

Experimental Protocols

Protocol 1: Preparation of Jordan's Tartrate Agar

This medium is used for the differentiation of Enterobacteriaceae based on tartrate utilization.

Composition:

Ingredient	Amount per Liter
Pancreatic Digest of Casein	10.0 g
Sodium Potassium Tartrate	10.0 g
Sodium Chloride	5.0 g
Phenol Red	0.024 g
Agar	15.0 g
Final pH	7.7 ± 0.3 at 25°C

Source: Hardy Diagnostics[1]

Procedure:

- Suspend 40.02 grams of the powdered medium in 1 liter of deionized water.
- Heat the mixture to boiling to dissolve the medium completely.
- Dispense the medium into test tubes.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Allow the tubes to cool in an upright position to form agar deeps.

Protocol 2: Tartrate Utilization Test

This protocol outlines the procedure for inoculating and interpreting the results of the tartrate utilization test using Jordan's Tartrate Agar.

Procedure:

- Using a sterile inoculating needle, touch the center of a well-isolated colony from a pure 18-24 hour culture.
- Stab the agar deep to the bottom of the tube.

- Incubate aerobically at 35-37°C for 24-48 hours.
- Observe the color of the medium.

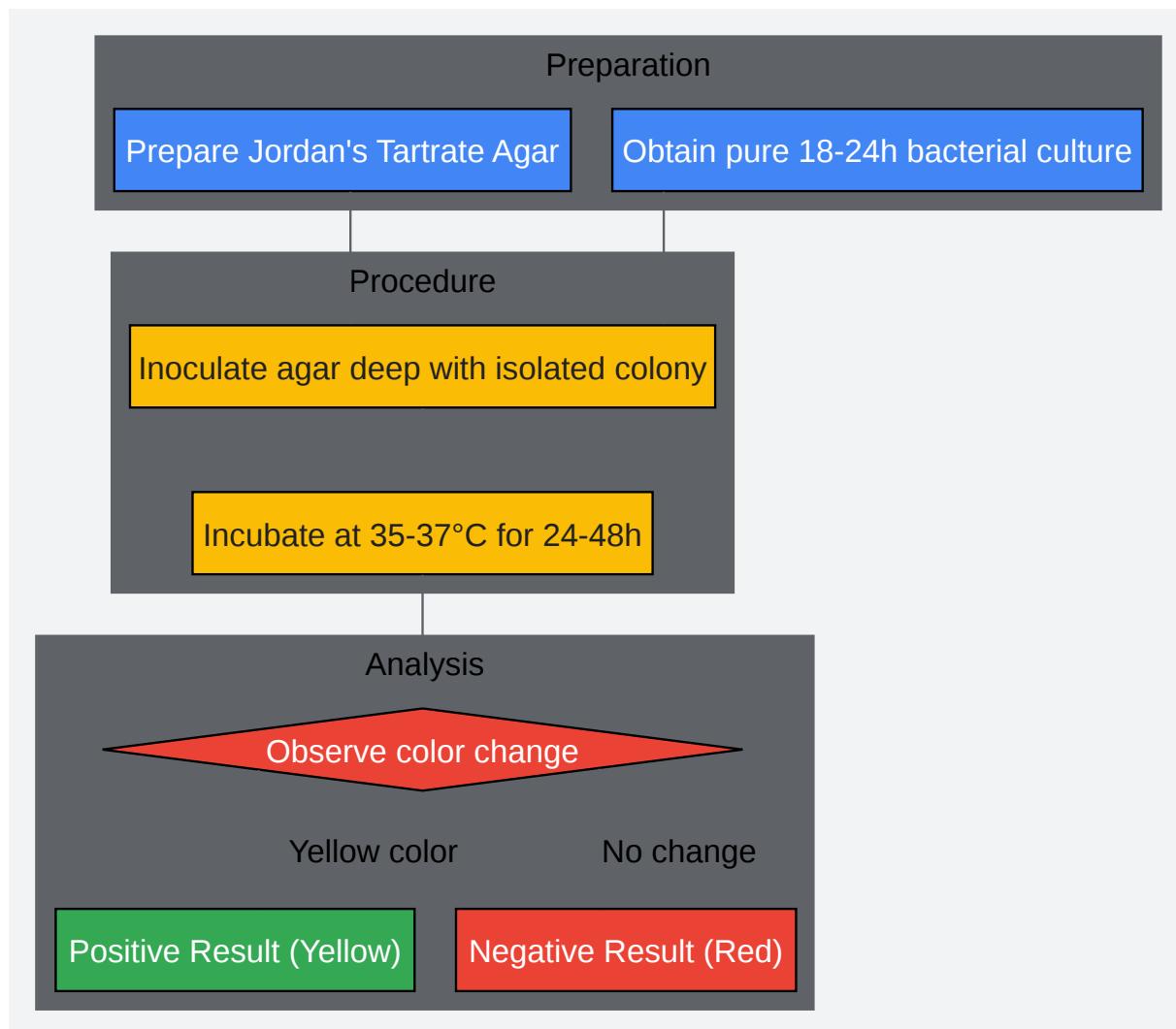

Interpretation of Results:

- Positive: A yellow color change in the lower portion of the tube indicates that the organism can utilize tartrate, producing an acidic environment. The surface may remain red[1].
- Negative: No color change (the medium remains red throughout) indicates that the organism cannot utilize tartrate[1].

Visualizations

Tartrate Metabolism in *Salmonella*

The following diagram illustrates the anaerobic metabolic pathway for L-tartrate utilization in *Salmonella enterica*. L-tartrate is taken up by the TtdU transporter and converted to oxaloacetate by the enzyme L-tartrate dehydratase (TtdAB). Oxaloacetate can then enter the reductive branch of the tricarboxylic acid (TCA) cycle to support fumarate respiration or be converted to pyruvate.



[Click to download full resolution via product page](#)

Caption: Anaerobic L-tartrate metabolism in *Salmonella*.

Experimental Workflow for Tartrate Utilization Test

The following diagram outlines the experimental workflow for performing and interpreting a tartrate utilization test.

[Click to download full resolution via product page](#)

Caption: Workflow for the tartrate utilization test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hardydiagnostics.com [hardydiagnostics.com]
- To cite this document: BenchChem. [Application of Sodium Bitartrate in Microbiological Nutrient Media]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3427548#use-of-sodium-bitartrate-in-nutrient-media-for-microbiology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com